molecular formula C29H36O8 B1247595 Arisugacin D

Arisugacin D

Numéro de catalogue B1247595
Poids moléculaire: 512.6 g/mol
Clé InChI: LHKWCVMCNOROFZ-MCPFUKIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arisugacin D is an organic heterotetracyclic compound that is 4,4,6a,12b-tetramethyl-11-oxo-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromen-3-yl acetate substituted by hydroxy groups at positions 4a and 12a and by a 4-methoxyphenyl group at position 9 (the 3R,4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a cyclic ketone, a delta-lactone and an acetate ester.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

Arisugacin D and related compounds, such as arisugacins A and B, are primarily known for their role as inhibitors of acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, which is important for memory and cognitive functions. Studies have shown that arisugacin A, for example, is a potent and highly selective inhibitor of AChE, suggesting its potential as a therapeutic agent in the treatment of Alzheimer's disease and other dementia-related conditions. The inhibition of AChE by arisugacin D could help maintain higher levels of acetylcholine in the brain, which is beneficial for patients suffering from these neurodegenerative diseases (Otoguro et al., 1997); (Hsung & Cole, 2004).

Structural Analysis and Synthesis

The structure of arisugacin D, a member of the meroterpenoid compounds, has been a subject of interest due to its medicinal importance. The synthesis and structural analysis of arisugacin compounds provide insights into their potential applications and how modifications to their structure could enhance their therapeutic efficacy. The intricate structure, which includes several rings and stereocenters, makes arisugacin a valuable model for studying the synthesis of complex organic compounds (Al-Rashid & Hsung, 2011).

Potential for Developing Novel Therapeutics

The unique mode of action of arisugacin D and its relatives, as well as their selective inhibition of AChE, makes them candidates for the development of Alzheimer's disease therapeutics. These compounds could potentially treat the symptomatic aspects of the disease while also being neuroprotective in the long term. The exploration of arisugacin D's properties could lead to new insights into drug design and development for neurodegenerative diseases (Sunazuka et al., 2002).

Broader Biological Activities

While primarily researched for their potential in treating neurodegenerative diseases, arisugacin compounds, including arisugacin D, might also exhibit other biological activities. For instance, their inhibitory action against various enzymes and their potential effects on cellular processes could be relevant in other areas of medical research. These properties could be useful in studying the relationship between chemical structure and biological activity, as well as in drug discovery (Li et al., 2014).

Propriétés

Nom du produit

Arisugacin D

Formule moléculaire

C29H36O8

Poids moléculaire

512.6 g/mol

Nom IUPAC

[(1S,2S,5R,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate

InChI

InChI=1S/C29H36O8/c1-17(30)35-23-11-12-26(4)28(32,25(23,2)3)14-13-27(5)29(26,33)16-20-22(37-27)15-21(36-24(20)31)18-7-9-19(34-6)10-8-18/h7-10,15,23,32-33H,11-14,16H2,1-6H3/t23-,26+,27-,28-,29+/m1/s1

Clé InChI

LHKWCVMCNOROFZ-MCPFUKIPSA-N

SMILES isomérique

CC(=O)O[C@@H]1CC[C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

SMILES canonique

CC(=O)OC1CCC2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arisugacin D
Reactant of Route 2
Reactant of Route 2
Arisugacin D
Reactant of Route 3
Arisugacin D
Reactant of Route 4
Reactant of Route 4
Arisugacin D
Reactant of Route 5
Arisugacin D
Reactant of Route 6
Arisugacin D

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.